molecular formula C18H16N2O4 B2410408 N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide CAS No. 2034456-82-9

N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide

Cat. No.: B2410408
CAS No.: 2034456-82-9
M. Wt: 324.336
InChI Key: JASCKBUMFSPTOA-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is a complex organic compound featuring furan rings and an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 4-(furan-3-yl)benzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of furan-2-ylmethylamine and 4-(furan-3-yl)benzylamine.

    Step 2: Reaction with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Used in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The furan rings and oxalamide linkage allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(furan-2-ylmethyl)-N2-(4-(furan-2-yl)benzyl)oxalamide
  • N1-(furan-3-ylmethyl)-N2-(4-(furan-2-yl)benzyl)oxalamide
  • N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)phenyl)oxalamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide is unique due to the specific positioning of the furan rings and the oxalamide linkage, which confer distinct chemical and biological properties. This makes it particularly interesting for applications where specific interactions with biological targets are required.

Properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[4-(furan-3-yl)phenyl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-17(18(22)20-11-16-2-1-8-24-16)19-10-13-3-5-14(6-4-13)15-7-9-23-12-15/h1-9,12H,10-11H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCKBUMFSPTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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